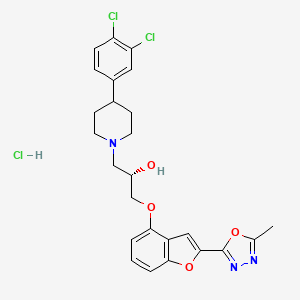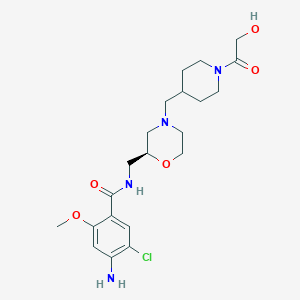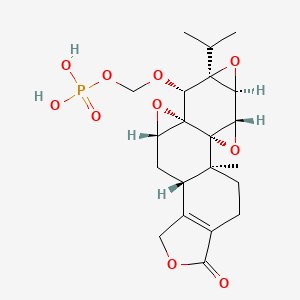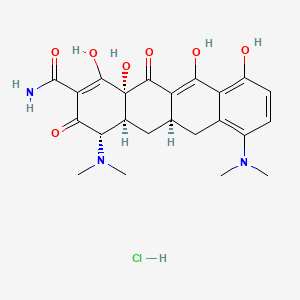![molecular formula C37H41N9O3S B609107 (3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide CAS No. 1184173-73-6](/img/structure/B609107.png)
(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide
Vue d'ensemble
Description
MK-8353, also known as SCH900353, is a potent and orally active ERK1/2 inhibitor and anticancer drug candidate currently being developed by Schering-Plough. MK-8353 exhibited comparable potency with SCH772984 across various preclinical cancer models.
Applications De Recherche Scientifique
ERK Inhibitor in Oncology
MK-8353 is a small molecule inhibitor of extracellular signal-regulated kinase 1/2 (ERK 1/2) and has been studied for its potential in oncology . It has been evaluated in combination with selumetinib, another ERK 1/2 inhibitor, in patients with advanced solid tumors . The study aimed to establish the safety, tolerability, and preliminary recommended phase 2 doses for combination therapy .
Treatment of Advanced Solid Tumors
A phase 1b, open-label, dose-escalation study enrolled adults with histologically/cytologically documented, locally advanced/metastatic solid tumors . The study aimed to evaluate the safety and tolerability of MK-8353 in combination with selumetinib . The study found that MK-8353/selumetinib 50/25 mg and 100/50 mg had acceptable safety and tolerability, whereas 150/75 mg was not tolerable .
Combination Therapy with Pembrolizumab
MK-8353 has been studied in combination with pembrolizumab (MK-3475), an immunotherapy drug, in participants with advanced malignancies . The study aimed to evaluate the safety, tolerability, and preliminary efficacy of this combination . The study consisted of two parts: Part 1 was dose escalation and confirmation, and Part 2 was a cohort expansion .
Treatment of Advanced Colorectal Cancer
In Part 2 of the study with pembrolizumab, participants with advanced colorectal cancer (CRC) that is microsatellite stable (i.e., non-microsatellite instability-high/deficient mismatch repair [non-MSI-H/dMMR]) were enrolled at the recommended phase II dose (RP2D) in the expansion cohort to further evaluate safety and efficacy .
Pharmacokinetic Studies
Pharmacokinetic (PK) concentrations of MK-8353 and selumetinib (and its metabolite, desmethyl selumetinib) were used to derive PK parameters . This information is crucial for understanding the absorption, distribution, metabolism, and excretion of these drugs in the body .
Development of Orally Bioavailable Dual Mechanism ERK Inhibitor
MK-8353 has been recognized as an orally bioavailable dual mechanism ERK inhibitor . This means it can be taken orally and works by inhibiting two different mechanisms related to the ERK pathway, which is often dysregulated in cancer .
Mécanisme D'action
Target of Action
MK-8353, also known as SCH-900353, is a selective, orally available, small molecule inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2) . ERK1/2 are members of the MAPK family of signaling proteins, which play a central role in regulating mammalian cell growth, differentiation, survival, and migration .
Mode of Action
MK-8353 inhibits the kinase activity of ERK1/2 and induces a conformational change in ERK1/2 that prevents its phosphorylation and activation by MEK . This inhibition of ERK1/2 phosphorylation disrupts ERK-mediated signal transduction pathways, thereby preventing ERK-dependent tumor cell proliferation and survival .
Biochemical Pathways
The MAPK/ERK pathway, which ERK1/2 is a part of, normally transmits signals from various extracellular stimuli to intracellular targets and regulates a number of cellular processes, including proliferation, adhesion, migration, survival, differentiation, and metabolism . By inhibiting ERK1/2, MK-8353 disrupts these processes, particularly those related to cell growth and survival .
Pharmacokinetics
Following single-dose oral administration, peak plasma levels of MK-8353 were attained after a median time to reach maximum concentration (tmax) of 1.5–3 hours . The compound subsequently declined biexponentially, with a terminal estimated half-life of 4.2–8.9 hours . These properties suggest that MK-8353 has satisfactory bioavailability.
Propriétés
IUPAC Name |
(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H41N9O3S/c1-24(2)49-32-12-9-28(20-38-32)34-30-19-29(10-11-31(30)41-42-34)40-36(48)37(50-4)15-18-45(22-37)21-33(47)46-16-13-26(14-17-46)25-5-7-27(8-6-25)35-39-23-44(3)43-35/h5-13,19-20,23-24H,14-18,21-22H2,1-4H3,(H,40,48)(H,41,42)/t37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQQGHGDBBJGFA-QNGWXLTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)C4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)[C@@]4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H41N9O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methyl-5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile](/img/structure/B609025.png)
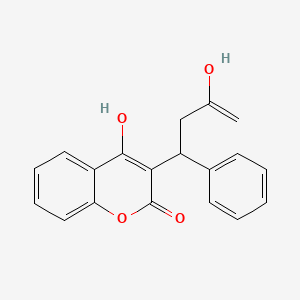

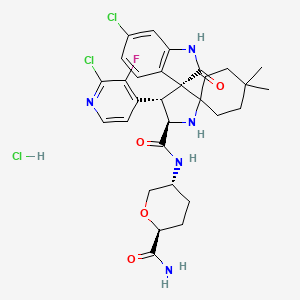
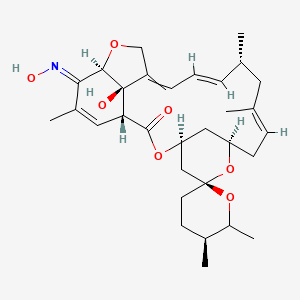
![(1R,9R)-1-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylideneamino]-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one](/img/structure/B609040.png)
